5-Chloro-3-fluoropyridine-2-carbonyl chloride
Overview
Description
5-Chloro-3-fluoropyridine-2-carbonyl chloride is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoropyridine-2-carbonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-chloro-3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the carbonyl chloride group at the 2-position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of thionyl chloride or other chlorinating agents is common, and the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form 5-chloro-3-fluoropyridine-2-carboxylic acid or its derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through reduction.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Chloro-3-fluoropyridine-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The presence of chlorine and fluorine atoms also influences its chemical behavior, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: Another halogenated pyridine with multiple fluorine atoms.
2,6-Dichloro-5-fluoropyridine-3-carbonitrile: Contains both chlorine and fluorine atoms, similar to 5-Chloro-3-fluoropyridine-2-carbonyl chloride.
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Features a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields further highlight its significance.
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-3-1-4(9)5(6(8)11)10-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVVOFAMBUQMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621492 | |
Record name | 5-Chloro-3-fluoropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207994-09-0 | |
Record name | 5-Chloro-3-fluoro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207994-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-fluoropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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